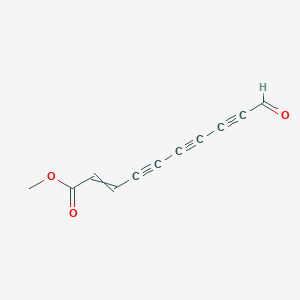
(1E)-N-tert-Butyl-2-chloro-2-ethylbutan-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-N-tert-Butyl-2-chloro-2-ethylbutan-1-imine: is an organic compound characterized by its unique structure, which includes a tert-butyl group, a chloro substituent, and an imine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-tert-Butyl-2-chloro-2-ethylbutan-1-imine typically involves the reaction of tert-butylamine with 2-chloro-2-ethylbutanal under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and catalyst usage.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1E)-N-tert-Butyl-2-chloro-2-ethylbutan-1-imine can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, resulting in the formation of N-tert-Butyl-2-chloro-2-ethylbutan-1-amine.
Substitution: The chloro substituent can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium hydroxide, sodium methoxide, or primary amines are employed under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives such as N-tert-Butyl-2-chloro-2-ethylbutan-1-oxide.
Reduction: N-tert-Butyl-2-chloro-2-ethylbutan-1-amine.
Substitution: Products depend on the nucleophile used, such as N-tert-Butyl-2-hydroxy-2-ethylbutan-1-imine or N-tert-Butyl-2-alkoxy-2-ethylbutan-1-imine.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1E)-N-tert-Butyl-2-chloro-2-ethylbutan-1-imine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound’s potential biological activity is explored in various studies, including its interaction with enzymes and other biological molecules. It may serve as a lead compound for the development of new pharmaceuticals or agrochemicals.
Medicine: Research into the medicinal applications of this compound includes its potential use as an intermediate in the synthesis of drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including additives, stabilizers, and intermediates for various chemical processes.
Wirkmechanismus
The mechanism of action of (1E)-N-tert-Butyl-2-chloro-2-ethylbutan-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The chloro substituent may also participate in interactions with biological molecules, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
N-tert-Butyl-2-chloro-2-ethylbutan-1-amine: A reduced form of the imine compound.
N-tert-Butyl-2-hydroxy-2-ethylbutan-1-imine: A hydroxylated derivative.
N-tert-Butyl-2-alkoxy-2-ethylbutan-1-imine: An alkoxylated derivative.
Uniqueness: (1E)-N-tert-Butyl-2-chloro-2-ethylbutan-1-imine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry and research.
Eigenschaften
CAS-Nummer |
63364-33-0 |
|---|---|
Molekularformel |
C10H20ClN |
Molekulargewicht |
189.72 g/mol |
IUPAC-Name |
N-tert-butyl-2-chloro-2-ethylbutan-1-imine |
InChI |
InChI=1S/C10H20ClN/c1-6-10(11,7-2)8-12-9(3,4)5/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
SVAXRTBSABCFTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C=NC(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


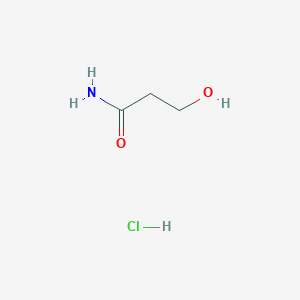
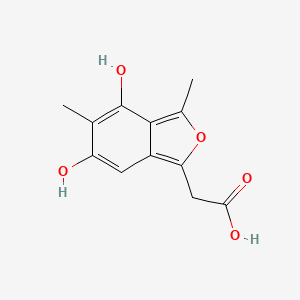
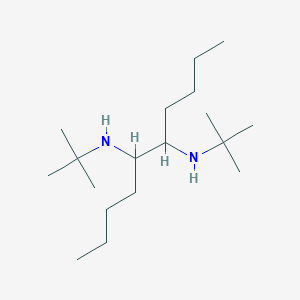
![[(2-Methylhex-5-en-3-yl)sulfanyl]benzene](/img/structure/B14503724.png)
![3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14503725.png)
![9-(2-Phenylethyl)-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one](/img/structure/B14503737.png)
![({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene](/img/structure/B14503746.png)
![Ethyl 1,6-dimethylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14503748.png)
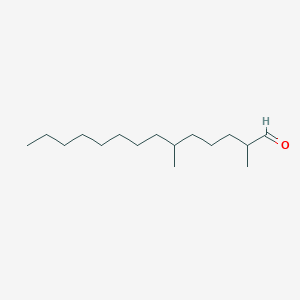
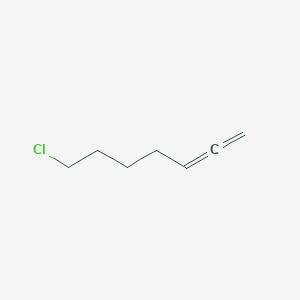

![Phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate](/img/structure/B14503769.png)
